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molecular formula C11H9N B8604090 2-Propenenitrile, 3-(4-ethenylphenyl)-

2-Propenenitrile, 3-(4-ethenylphenyl)-

Cat. No. B8604090
M. Wt: 155.20 g/mol
InChI Key: FNWLIFTZDCZCIR-UHFFFAOYSA-N
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Patent
US04533505

Procedure details

2.39 g (12.5 mmols) of 4-chloroformylcinnamonitrile, 1.69 g (12.5 mmols) of N-benzyldimethylamine and 0.0280 g (0.125 mmol) of palladium acetate are added under argon to 25 ml of toluene. The reaction mixture is stirred for 4 hours at 140° C. under an ethylene pressure of 10 bar. The mixture is then extracted by shaking at room temperature with 100 ml of 2N HCl and 100 ml of 2N NaOH and is dried over magnesium sulfate. The solution is then evaporated and the residue is chromatographed over silica gel using methylene dichloride as the migrating agent. The yellow oil thus obtained is dissolved in boiling n-pentane. 0.84 g (44% of theory) of 4-vinylcinnamonitrile are formed at -20° C. in the form of white crystals; melting point 45.8° C.
Name
4-chloroformylcinnamonitrile
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.028 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([C:4]1[CH:13]=[CH:12][C:7]([CH:8]=[CH:9][C:10]#[N:11])=[CH:6][CH:5]=1)=O.[CH2:14](N(C)C)C1C=CC=CC=1.C1(C)C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCCCC>[CH:2]([C:4]1[CH:13]=[CH:12][C:7]([CH:8]=[CH:9][C:10]#[N:11])=[CH:6][CH:5]=1)=[CH2:14] |f:3.4.5|

Inputs

Step One
Name
4-chloroformylcinnamonitrile
Quantity
2.39 g
Type
reactant
Smiles
ClC(=O)C1=CC=C(C=CC#N)C=C1
Name
Quantity
1.69 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.028 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 4 hours at 140° C. under an ethylene pressure of 10 bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted
STIRRING
Type
STIRRING
Details
by shaking at room temperature with 100 ml of 2N HCl and 100 ml of 2N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solution is then evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed over silica gel
CUSTOM
Type
CUSTOM
Details
The yellow oil thus obtained
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=C)C1=CC=C(C=CC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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